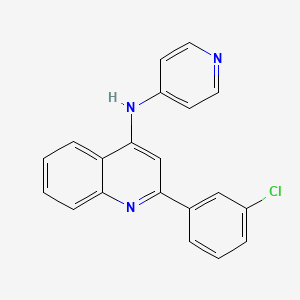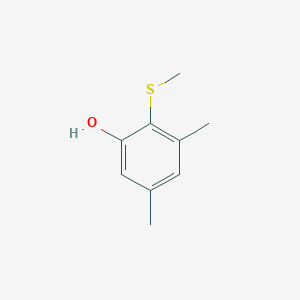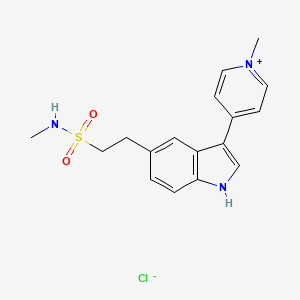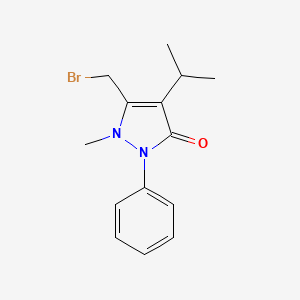![molecular formula C18H19NaO5S B13858492 Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde is a complex organic compound with a unique structure. This compound is characterized by its bicyclic heptane core, which is substituted with a sulfomethyl group and a benzaldehyde moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde typically involves multiple steps. The starting material is often a bicyclic heptane derivative, which undergoes a series of functional group transformations to introduce the sulfomethyl and benzaldehyde groups. Common reagents used in these reactions include sodium hydride, sulfur dioxide, and various aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the bicyclic heptane core, followed by the introduction of the sulfomethyl and benzaldehyde groups. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzaldehyde group to a primary alcohol.
Substitution: The sulfomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols and amines can react with the sulfomethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary alcohols, and various substituted derivatives.
科学研究应用
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins, while the sulfomethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Sodium 4-methyl-2-oxovalerate
- Sodium 4-methyl-2-oxopentanoic acid
- Sodium 4-methyl-2-oxovaleric acid
Uniqueness
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde is unique due to its bicyclic heptane core and the presence of both sulfomethyl and benzaldehyde functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C18H19NaO5S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
sodium;[(1S,3Z,4S)-3-[(4-formylphenyl)methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C18H20O5S.Na/c1-17(2)15-7-8-18(17,11-24(21,22)23)16(20)14(15)9-12-3-5-13(10-19)6-4-12;/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,21,22,23);/q;+1/p-1/b14-9-;/t15-,18-;/m1./s1 |
InChI 键 |
VHIRFFDSSUIJQZ-LBUFQYSFSA-M |
手性 SMILES |
CC1([C@@H]\2CC[C@]1(C(=O)/C2=C\C3=CC=C(C=C3)C=O)CS(=O)(=O)[O-])C.[Na+] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)CS(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)

![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)

